Ácido (2-Etilpiridin-3-il)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

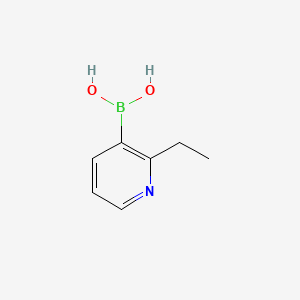

(2-Ethylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine derivative followed by borylation using trialkylborates.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation of a substituted pyridine followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.

[4+2] Cycloaddition: This approach involves cycloaddition reactions to form the desired boronic acid.

Industrial Production Methods: Industrial production of (2-Ethylpyridin-3-yl)boronic acid typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling and iridium-catalyzed C-H borylation are particularly favored due to their efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving (2-Ethylpyridin-3-yl)boronic acid, where it reacts with halides or triflates to form biaryl compounds under basic conditions with a palladium catalyst

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols or Phenols: Formed from oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

(2-Ethylpyridin-3-yl)boronic acid has diverse applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and as a tool for studying biological pathways.

Industry: Used in the production of advanced materials and as a reagent in various industrial processes.

Mecanismo De Acción

Target of Action

For instance, they can bind to diol and polyol motifs present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .

Mode of Action

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . In the context of a recently synthesized Ir(III) complex bearing a boronic acid moiety, the H2O2-mediated oxidation of boronic acids under physiological conditions affords the active complex for photodynamic therapy (PDT) application .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

In the context of the ir(iii) complex bearing a boronic acid moiety, the h2o2-mediated oxidation of boronic acids leads to the formation of reactive oxygen species (ros) and a quinone methide (qm) as a by-product, which can scavenge glutathione (gsh), compromising one of the most powerful cellular defenses against the ros produced by pdt treatments .

Action Environment

The success of the sm cross-coupling reaction, in which boronic acids participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Comparación Con Compuestos Similares

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyridine ring.

Pyridin-3-ylboronic Acid: Similar structure but without the ethyl group at the second position.

(2-Methylpyridin-3-yl)boronic Acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-3-yl)boronic acid is unique due to the presence of both the ethyl group and the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific structural features.

Actividad Biológica

(2-Ethylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Overview of (2-Ethylpyridin-3-yl)boronic Acid

(2-Ethylpyridin-3-yl)boronic acid belongs to a class of compounds known as boronic acids, which have gained attention for their ability to interact with biological systems. These compounds can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. The unique structure of (2-Ethylpyridin-3-yl)boronic acid allows it to engage in multiple interactions, making it a valuable tool in drug design and development.

The biological activity of (2-Ethylpyridin-3-yl)boronic acid is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : It can inhibit specific enzymes by forming stable complexes, thereby modulating metabolic pathways.

- Modulate Receptor Activity : The compound may interact with various receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Properties

Research has shown that (2-Ethylpyridin-3-yl)boronic acid exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and glioma cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: IC50 Values of (2-Ethylpyridin-3-yl)boronic Acid Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| MDA-MB-231 | 29.3 |

| U87MG (Glioma) | 10.5 |

These values indicate that (2-Ethylpyridin-3-yl)boronic acid is particularly potent against glioma cells, suggesting its potential as a therapeutic agent for aggressive cancers.

Antimicrobial Activity

In addition to its anticancer properties, (2-Ethylpyridin-3-yl)boronic acid has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of (2-Ethylpyridin-3-yl)boronic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential use in developing new antibiotics, especially in an era of increasing antibiotic resistance.

Case Studies

- Study on Anticancer Effects : A study published in Cancer Research evaluated the effects of (2-Ethylpyridin-3-yl)boronic acid on MCF-7 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours .

- Antimicrobial Efficacy : In a clinical microbiology study, (2-Ethylpyridin-3-yl)boronic acid was tested against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against Staphylococcus aureus, suggesting its potential as an adjunct therapy in treating resistant infections .

Propiedades

IUPAC Name |

(2-ethylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBEDDNBACEEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694478 |

Source

|

| Record name | (2-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-02-1 |

Source

|

| Record name | (2-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.